(2,5-Dimetilfenil)metilamina CAS No. 39191-08-7"

>

(2,5-Dimetilfenil)metilamina CAS No. 39191-08-7"

>

(2,5-Dimetilfenil)metilamina

Descripción general

Descripción

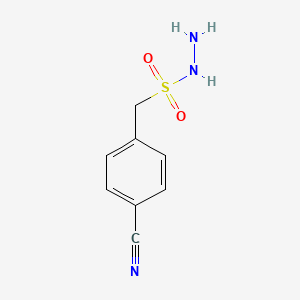

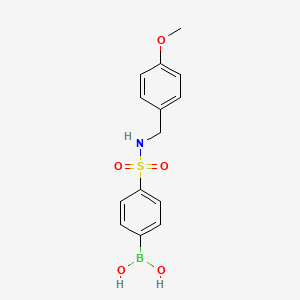

“(2,5-Dimethylphenyl)methylamine” is an organic compound that contains nitrogen . It’s a type of amine, where one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups . This compound is used in scientific research due to its unique structure, which allows for diverse applications, including catalyst synthesis, drug discovery, and organic reactions.

Synthesis Analysis

Amines can be synthesized through various methods. One common method is the nucleophilic substitution reaction between halogenoalkanes and ammonia . In this process, the nitrogen in the ammonia or primary amine molecule attacks the carbon in the halogenoalkane, forming a new bond and expelling the halogen as a halide ion .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms . For example, they can react with acyl chlorides in a nucleophilic addition/elimination reaction . Amines can also undergo reactions with boron reagents in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They can form hydrogen bonds, which gives them higher boiling points than alkanes or ethers of similar molar mass, but lower than those of alcohols . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions, while most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .Aplicaciones Científicas De Investigación

Química Medicinal

El compuesto está relacionado con las 2-fenetilaminas, que están ampliamente presentes en la naturaleza y juegan un papel central en la química medicinal . Son objetivos terapéuticos clave, que enumeran éxitos en la química medicinal y compuestos de cribado atractivos .

Neuronas Dopaminérgicas

La importancia de esta parte probablemente se ejemplifique mejor con las catecolaminas endógenas dopamina, norepinefrina y epinefrina . Estos compuestos juegan un papel fundamental en las neuronas dopaminérgicas, que están involucradas en el movimiento voluntario, el estrés o el estado de ánimo .

Síntesis de Heterociclos y Sistemas Acíclicos

Las amidas N,N-dialkílicas como la N,N-dimetilformamida (DMF), la N,N-dimetilacetmida (DMA), son disolventes polares comunes, encuentra aplicación como reactivo multipropósito en química orgánica sintética . Son sintonos versátiles que se pueden utilizar de diversas formas para generar diferentes grupos funcionales .

Aminación

Las amidas N,N-dialkílicas se han utilizado en la aminación (R-NMe2), la formilación (R-CHO), como fuente de un solo carbono (R-C), grupo metileno (R-CH2), carbonilación (R-CO), así como en más nuevos .

Síntesis de Compuestos Heterocíclicos

Se han preparado una serie de nuevos compuestos heterocíclicos que incorporan especies de tiofeno a partir de la enaminona titulada mediante la reacción con diferentes nucleófilos y electrófilos .

Elucidación de la Estructura

La elucidación de la estructura de los compuestos diseñados se derivó de su información espectral . Esto es crucial para comprender las propiedades y las posibles aplicaciones de estos compuestos .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in scientific research for diverse applications, including catalyst synthesis and drug discovery, suggesting it may interact with a variety of molecular targets.

Mode of Action

It’s known that the compound can participate in organic reactions, indicating it may interact with its targets through chemical reactions to induce changes.

Biochemical Pathways

Given its use in catalyst synthesis and drug discovery, it’s likely that the compound may influence various biochemical pathways depending on the context of its application.

Result of Action

Given its use in scientific research, it’s likely that the compound induces a variety of effects depending on the specific context of its application.

Propiedades

IUPAC Name |

N-[(2,5-dimethylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12-8-11-7-9(2)5-6-10(11)3/h5-7,12H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBBMJGRUDOMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283057 | |

| Record name | N-Ethyl-2,5-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39191-08-7 | |

| Record name | N-Ethyl-2,5-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39191-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2,5-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol](/img/structure/B1461372.png)

![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)

![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)

amine](/img/structure/B1461388.png)